molecular formula C21H18BrFN2O4S B11278379 N-(4-bromo-2-fluorophenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide

N-(4-bromo-2-fluorophenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide

Cat. No.: B11278379
M. Wt: 493.3 g/mol
InChI Key: VNJZBBFIOUDEQS-UHFFFAOYSA-N
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Description

2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(4-BROMO-2-FLUOROPHENYL)ACETAMIDE is a complex organic compound that features a benzenesulfonyl group, a dimethyl-2-oxo-1,2-dihydropyridinyl moiety, and a bromo-fluorophenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(4-BROMO-2-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the bromo-fluorophenylacetamide moiety under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(4-BROMO-2-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(4-BROMO-2-FLUOROPHENYL)ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(4-BROMO-2-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl group and the bromo-fluorophenylacetamide moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(4-BROMO-2-FLUOROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H18BrFN2O4S

Molecular Weight

493.3 g/mol

IUPAC Name

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-bromo-2-fluorophenyl)acetamide

InChI

InChI=1S/C21H18BrFN2O4S/c1-13-10-14(2)25(12-19(26)24-18-9-8-15(22)11-17(18)23)21(27)20(13)30(28,29)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,24,26)

InChI Key

VNJZBBFIOUDEQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=C(C=C2)Br)F)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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